molecular formula C38H54N2O11 B1221788 Delavaine A CAS No. 109291-57-8

Delavaine A

Cat. No. B1221788
CAS RN: 109291-57-8
M. Wt: 714.8 g/mol
InChI Key: JCUPDVBWNHFOAD-LVBPXUMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delavaine A is a diterpenoid.

Scientific Research Applications

Anti-Inflammatory Effects

Delavatine A, an isoquinoline alkaloid isolated from I. delavayi, exhibits significant anti-inflammatory effects. It has been found to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-a (TNF-a), and interleukins (IL-6, IL-1β) in BV-2 microglial cells. This suppression is attributed to the inhibition of regulatory genes such as inducible NO synthase (iNOS) and cycloxygenase-2 (COX-2). Delavatine A also decreases the activation of nuclear factor-κB (NF-κB) in these cells, which is a crucial pathway in inflammatory responses (Qing-Sheng Xie et al., 2018).

Synthesis and Stereochemical Assignment

The total synthesis and stereochemical assignment of Delavatine A have been achieved, enabling the exploration of its potential applications. Innovative techniques like Rh-catalyzed asymmetric hydrogenation and kinetic resolution through Pd-catalyzed triflamide-directed C-H olefination were used in this synthesis. This process has expanded the understanding of Delavatine A's structure and potential for pharmacological use (Zhongyin Zhang et al., 2017).

Cytotoxic Effects

Delavatine A has exhibited considerable cytotoxicity against a range of cancer cell lines. Its structure as a cyclopenta[de]isoquinoline alkaloid and its bioactive properties suggest potential applications in cancer research and treatment (Zhongyin Zhang et al., 2016).

Neuroprotective Properties

Delavatine A has shown potential in protecting neuronal cells. Studies using oxygen and glucose deprivation/reperfusion (OGD/R)-injured PC12 cell and rat models have demonstrated that Delavatine A can ameliorate cell injury and improve brain ischemia/reperfusion damage. Its neuroprotection is attributed to the suppression of the MKK7/JNK signaling pathway (Shanshan Li et al., 2022).

properties

CAS RN

109291-57-8

Product Name

Delavaine A

Molecular Formula

C38H54N2O11

Molecular Weight

714.8 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-2-methyl-4-oxobutanoyl)amino]benzoate

InChI

InChI=1S/C38H54N2O11/c1-8-40-18-35(19-51-33(43)21-11-9-10-12-24(21)39-32(42)20(2)15-27(41)48-5)14-13-26(47-4)37-23-16-22-25(46-3)17-36(44,28(23)29(22)49-6)38(45,34(37)40)31(50-7)30(35)37/h9-12,20,22-23,25-26,28-31,34,44-45H,8,13-19H2,1-7H3,(H,39,42)/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1

InChI Key

JCUPDVBWNHFOAD-LVBPXUMQSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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